N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline
Description
Structural Overview of N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline
The compound’s structure comprises three distinct functional groups:
- Benzyl Group with sec-Butoxy Substituent : A benzene ring bonded to a methylene (-CH$$2$$-) group, with a sec-butoxy (-O-C(CH$$3$$)CH$$2$$CH$$3$$) group at the para position. This ether group introduces steric bulk and moderate electron-donating effects.
- Aniline Core : A primary amine (-NH$$_2$$) attached to a benzene ring, which serves as the foundational aromatic amine structure.
- Tetrahydrofuranmethoxy Group : A methoxy (-OCH$$_2$$-) bridge connecting the aniline ring to a tetrahydrofuran (THF) moiety, contributing to the molecule’s conformational flexibility and polarity.
The interplay of these groups is illustrated in the following structural formula:
$$
\text{C}{22}\text{H}{29}\text{NO}3 = \text{Benzyl-(4-sec-butoxy)}-\text{NH}-\text{C}6\text{H}3-\text{OCH}2-(\text{tetrahydrofuran-2-yl})
$$
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{22}\text{H}{29}\text{NO}_3 $$ | |
| Molecular Weight | 355.48 g/mol | |
| CAS Number | 1040681-93-3 | |
| Key Functional Groups | sec-Butoxy, aniline, THF-methoxy |
Historical Context in Aniline Chemistry
Aniline, first isolated in 1826 by Otto Unverdorben, laid the foundation for aromatic amine chemistry. The industrial synthesis of mauveine in 1856 marked the dawn of synthetic dyes, with aniline derivatives becoming central to dye chemistry. Over time, substituent modifications, such as alkylation and alkoxylation, were explored to enhance stability, solubility, and reactivity.
The introduction of sec-butoxy and tetrahydrofuranmethoxy groups represents a modern evolution in aniline functionalization. These modifications aim to:
- Tune electronic properties for catalytic applications.
- Improve pharmacokinetic profiles in drug candidates.
- Enable supramolecular interactions in polymer science.
For example, the sec-butoxy group’s branched structure reduces crystallization tendencies, while the THF moiety enhances solubility in polar solvents.
Position within Substituted Aniline Derivatives
Substituted anilines are classified by their substituent types and positions:
Table 2: Comparative Analysis of Substituted Anilines
This compound occupies a niche as a polyfunctional aniline derivative , combining ether and heterocyclic groups. Its electron-donating substituents contrast with electron-withdrawing derivatives like nitroanilines, which are used in explosives and agrochemicals. The THF-methoxy group’s oxygen atom enables hydrogen bonding, making the compound a candidate for coordination chemistry.
Properties
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-3-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-3-17(2)26-20-11-9-18(10-12-20)15-23-19-6-4-7-21(14-19)25-16-22-8-5-13-24-22/h4,6-7,9-12,14,17,22-23H,3,5,8,13,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCOUJHRLPXTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, highlighting its pharmacological potential and safety profile.
- Molecular Formula : CHNO
- Molecular Weight : 355.48 g/mol
- CAS Number : 1040681-93-3
- MDL Number : MFCD10688264
- Hazard Classification : Irritant
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the aniline derivative followed by the introduction of the sec-butoxy and tetrahydro-2-furanylmethoxy groups. Detailed methods for synthesis can be found in specialized literature on organic synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives with structural similarities have shown significant activity against various cancer cell lines:
| Compound | Cancer Type | IC (µM) | Notes |
|---|---|---|---|
| 5d | Leukemia | 8.5 | Non-cytotoxic |
| 5h | Ovarian | 7.2 | Non-cytotoxic |
| 5x | Breast | 6.0 | Superior to sunitinib |
These findings indicate that modifications in the molecular structure can lead to enhanced biological activity, suggesting that this compound may also possess significant anticancer properties.
Antimicrobial Activity
The compound's antimicrobial effects are also under investigation. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example:
| Microorganism | Activity (Growth Inhibition %) | Concentration (µg/mL) |
|---|---|---|
| Acinetobacter baumannii | >73% | 32 |
| Escherichia coli | >95% | 32 |
| Candida albicans | >93% | 32 |
These results suggest that this compound could be explored for its potential as an antimicrobial agent.
Case Studies and Research Findings
- Study on Anticancer Properties : A recent publication evaluated a series of α-benzyl monoxime derivatives, revealing that compounds with similar furan and benzyl moieties exhibited potent anticancer activity across multiple cancer types. The study emphasized the importance of structural modifications in enhancing efficacy and reducing toxicity .
- Safety Profile Assessment : In vitro studies assessing cytotoxicity towards human embryonic kidney cells and red blood cells indicated that several derivatives maintained a favorable safety profile, which is crucial for further development .
- Comparative Analysis : A comparative study with established drugs like sunitinib showed that certain derivatives outperformed existing treatments, paving the way for future drug development initiatives focused on modifying compounds such as this compound for enhanced therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline can be compared to the following analogues (Table 1):
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations from the Comparison
Substituent Effects on Physicochemical Properties :
- The sec-butoxy group in the target compound introduces steric bulk and moderate hydrophobicity compared to the phenethyloxy group in its analogue . This may influence membrane permeability in biological systems.
- Compounds with dual THF-methoxy groups (e.g., ) exhibit higher oxygen content, likely improving aqueous solubility relative to the target compound.
Hazard and Reactivity: The isopropylphenoxypropyl-substituted analogue carries an irritant hazard (Xi), suggesting that alkyl/aryloxy chains may enhance reactivity or toxicity. The target compound’s safety profile remains uncharacterized.
Computational Insights: DFT studies on 4-[4-(2-aminoethoxy)benzyl]aniline highlight the utility of the B3LYP/6-31G(d,p) method for predicting NMR shifts and conformational stability. Similar computational approaches could be applied to the target compound to predict its electronic properties.
Bioactivity Gaps: None of the analogues or the target compound have reported bioactivity data in the provided evidence.
Preparation Methods
Step 1: Preparation of 4-(Sec-butoxy)benzylamine
Step 2: Preparation of 3-(Tetrahydro-2-furanylmethoxy)aniline
Step 3: Coupling Reaction
- Reagents : 4-(Sec-butoxy)benzylamine, 3-(tetrahydro-2-furanylmethoxy)aniline, a suitable coupling agent (e.g., sodium hydride).
- Procedure : The coupling reaction involves the reaction of the benzylamine with the aniline derivative in the presence of a base.
Reaction Conditions and Reagents
| Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| 1. Alkylation of 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde, sec-butyl bromide, NaH | DMF or THF | Room temperature, under inert atmosphere |
| 2. Preparation of 3-(Tetrahydro-2-furanylmethoxy)aniline | 3-Hydroxyaniline, tetrahydro-2-furanylmethyl chloride | DMF or THF | Room temperature, under inert atmosphere |
| 3. Coupling Reaction | 4-(Sec-butoxy)benzylamine, 3-(tetrahydro-2-furanylmethoxy)aniline, NaH | DMF or THF | Room temperature, under inert atmosphere |
Purification Methods
After the synthesis, purification is crucial to obtain a high-purity product. Common methods include:
- Column Chromatography : Using silica gel or alumina to separate impurities based on polarity.
- Crystallization : Dissolving the crude product in a solvent and allowing it to crystallize out, often using techniques like slow cooling or solvent evaporation.
Research Findings and Challenges
The synthesis of this compound poses several challenges, including the need for precise control over reaction conditions to minimize side reactions and ensure high yield. Additionally, the purification process can be complex due to the compound's molecular structure.
Q & A
Basic: What are the recommended synthetic routes for N-[4-(sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline?
Methodological Answer:
The compound can be synthesized via a multi-step coupling strategy. Key steps include:
- Step 1: Prepare the sec-butoxy-substituted benzylamine intermediate by alkylation of 4-aminobenzyl alcohol with sec-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Functionalize the aniline at the 3-position via nucleophilic substitution using tetrahydrofurfuryl methoxy chloride. This requires a protecting group strategy (e.g., acetylation of the aniline NH₂) to prevent side reactions .
- Step 3: Deprotect the aniline group using mild acidic hydrolysis (e.g., HCl in ethanol) .
- Purification: Column chromatography (DCM:MeOH gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns. Key signals include the sec-butoxy methyl protons (δ ~0.8–1.5 ppm) and tetrahydrofuran methoxy protons (δ ~3.5–4.0 ppm) .
- X-ray Crystallography: For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks .
- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
Advanced: How can conflicting spectroscopic and crystallographic data be reconciled during structural validation?
Methodological Answer:
- Scenario: Discrepancies between NMR-derived torsion angles and X-ray data may arise due to dynamic conformational changes in solution.
- Resolution: Perform DFT calculations (e.g., B3LYP/6-31G*) to model the lowest-energy conformers and compare with crystallographic data. Use SHELXPRO to refine hydrogen atom positions in the crystal structure .
- Validation: Cross-check NMR coupling constants (e.g., vicinal J-values) with DFT-predicted dihedral angles to identify dominant conformers .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Core Modifications: Replace the tetrahydrofuranmethoxy group with other heterocycles (e.g., morpholine, piperidine) to assess steric/electronic effects on bioactivity .
- Substituent Optimization: Systematically vary the sec-butoxy chain (e.g., tert-butoxy, iso-propoxy) to evaluate lipophilicity impacts. Use Hammett constants (σ) to predict electronic contributions .
- Biological Assays: Screen analogs in in vitro NLRP3 inflammasome inhibition assays (see ) or analgesic potency models (e.g., rodent tail-flick test) .
Advanced: What strategies are effective for evaluating metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key Phase I transformations include oxidation of the tetrahydrofuran ring or O-dealkylation of the sec-butoxy group .
- Stability Studies: Perform accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products by HPLC .
Advanced: How can computational modeling enhance understanding of this compound’s mechanism?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., NLRP3). Focus on hydrogen-bonding between the aniline NH and key residues (e.g., Arg 258) .
- Molecular Dynamics (MD): Simulate the compound’s binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water). Analyze root-mean-square deviation (RMSD) to assess conformational shifts .
- ADMET Prediction: Employ SwissADME to predict permeability (LogP), bioavailability, and CYP450 inhibition risks .
Advanced: What experimental approaches address low yields in the coupling step?
Methodological Answer:
- Catalyst Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) for Buchwald-Hartwig amination of the benzylamine intermediate .
- Solvent Effects: Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to improve reaction efficiency. Additives like Cs₂CO₃ may enhance deprotonation .
- Reaction Monitoring: Use TLC (silica, ethyl acetate/hexane) or inline IR spectroscopy to track intermediate formation and optimize reaction time .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
